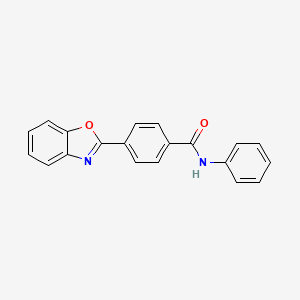
(4R)-4-Mercapt-pyrolidin-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Mercapt-pyrolidin-2-thione, also known as racemic N-acetyl-L-cysteine (NAC), is a sulfur-containing amino acid derivative. It has been widely used in various fields, including medicine, food, cosmetics, and agriculture.
Mecanismo De Acción
(4R)-4-Mercapt-pyrolidin-2-thione exerts its therapeutic effects through various mechanisms. It can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress and inflammation. It can also modulate the expression of various genes involved in antioxidant and anti-inflammatory pathways. Moreover, (4R)-4-Mercapt-pyrolidin-2-thione can break down disulfide bonds in mucus, making it more fluid and easier to clear from the airways.
Biochemical and Physiological Effects:
(4R)-4-Mercapt-pyrolidin-2-thione has been shown to have various biochemical and physiological effects. It can increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of pro-inflammatory cytokines. It can also improve the clearance of mucus from the airways, thereby reducing the risk of respiratory infections. Moreover, (4R)-4-Mercapt-pyrolidin-2-thione has been shown to have hepatoprotective effects, by reducing the levels of liver enzymes and improving liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4R)-4-Mercapt-pyrolidin-2-thione has several advantages for lab experiments. It is readily available, easy to synthesize, and has a low toxicity profile. Moreover, it can be used as a positive control in various assays, such as antioxidant and anti-inflammatory assays. However, (4R)-4-Mercapt-pyrolidin-2-thione has some limitations as well. It can interfere with some assays, such as assays that measure the levels of thiol groups. Moreover, the stability of (4R)-4-Mercapt-pyrolidin-2-thione can be affected by pH and temperature, which can affect its activity.
Direcciones Futuras
(4R)-4-Mercapt-pyrolidin-2-thione has several potential future directions for research. It can be used as a therapeutic agent for various diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and non-alcoholic fatty liver disease (NAFLD). Moreover, (4R)-4-Mercapt-pyrolidin-2-thione can be used as a precursor for the synthesis of novel antioxidants and anti-inflammatory agents. Furthermore, (4R)-4-Mercapt-pyrolidin-2-thione can be used as a tool to study the role of oxidative stress and inflammation in various diseases.
Métodos De Síntesis
(4R)-4-Mercapt-pyrolidin-2-thione can be synthesized by reacting L-cysteine with acetic anhydride, followed by the addition of hydrochloric acid and sodium hydroxide. The product can be purified by recrystallization or column chromatography. This synthesis method has been widely used in the production of NAC for various applications.
Aplicaciones Científicas De Investigación
(4R)-4-Mercapt-pyrolidin-2-thione has been extensively studied for its therapeutic potential in various diseases, including respiratory diseases, liver diseases, and neurological disorders. It has been shown to have antioxidant, anti-inflammatory, and mucolytic properties. In addition, (4R)-4-Mercapt-pyrolidin-2-thione has been used as a precursor for the synthesis of glutathione, a major antioxidant in the body.
Propiedades
Número CAS |
141629-16-5 |
|---|---|
Nombre del producto |
(4R)-4-Mercapt-pyrolidin-2-thione |
Fórmula molecular |
C9H8N2O |
Peso molecular |
0 |
Sinónimos |
(4R)-4-Mercapt-pyrolidin-2-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



